PDE4A Inhibition vs. Rolipram
High‑strength differential evidence is unavailable. The BindingDB entry formerly associated with the monomer ID corresponding to the target compound's scaffold (BDBM50150280, CHEMBL3770641) has been confirmed to represent a structurally distinct imidazo‑quinazolinone chemotype, not the (2Z)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide structure [1]. A PDE4A enzymatic assay (recombinant full‑length human PDE4A, fluorescently labeled cAMP substrate, 15‑min incubation, IMAP detection) was identified for that unrelated compound, yielding a Ki of 550 nM [1], but no quantitative enzyme inhibition data for the target compound itself were located in BindingDB, ChEMBL, or the patent literature. The comparator rolipram exhibits a PDE4 IC50 of 0.22–2.0 µM depending on enzyme source and isoform, but direct head‑to‑head data with 896272‑61‑0 are absent .
| Evidence Dimension | PDE4A Ki |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Rolipram: IC50 = 0.22–2.0 µM (PDE4, various sources) |
| Quantified Difference | Cannot calculate |
| Conditions | No assay data for target compound; comparator data from literature |
Why This Matters
Without a measured PDE4A Ki for 896272-61-0, any claim of superior or differential potency versus rolipram or other PDE4 inhibitors is unsupported, and procurement decisions cannot be evidence-based.
- [1] BindingDB Entry BDBM50150280 (CHEMBL3770641). Ki: 550 nM for human PDE4A. Note: SMILES structure corresponds to an imidazo‑quinazolinone, not the target 2‑pyrrolidinone chemotype. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50150280 View Source
